N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
Properties
Molecular Formula |
C14H13N5O2S |
|---|---|
Molecular Weight |
315.35 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C14H13N5O2S/c1-8-9(2)22-14(15-8)16-12(20)7-19-13(21)10-5-3-4-6-11(10)17-18-19/h3-6H,7H2,1-2H3,(H,15,16,20) |
InChI Key |
BILJXSYJMWDRFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)C |
Origin of Product |
United States |
Preparation Methods
Diazotization-Cyclization Route
The classical approach employs 2-aminobenzamide derivatives subjected to diazotization with NaNO₂ under acidic conditions:
$$
\text{2-Aminobenzamide} \xrightarrow[\text{HCl, 0–5°C}]{\text{NaNO}_2} \text{Benzotriazin-4(3H)-one} \quad (75–82\% \text{ yield})
$$
Limitations : Requires handling of explosive diazonium intermediates and generates stoichiometric acidic waste.
Photocyclization of Aryl Triazines
A modern alternative uses visible light-mediated cyclization (420 nm) in continuous flow reactors:
$$
\text{Aryl triazine precursor} \xrightarrow[\text{MeCN/H₂O}]{\text{hν (420 nm)}} \text{Benzotriazin-4(3H)-one} \quad (88\% \text{ yield, 10 min residence time})
$$
Advantages :
- Avoids hazardous diazonium chemistry
- Scalable via flow technology (1 g scale demonstrated)
- Green solvent alternatives (MeCN/H₂O) reduce environmental impact
4,5-Dimethylthiazole-ylidene Synthesis
Hantzsch Thiazole Synthesis
Reaction of α-haloketones with thioamides provides the thiazole core:
$$
\text{CH₃COCH₂Br + CH₃C(S)NH₂} \xrightarrow[\text{EtOH, reflux}]{\text{}} \text{4,5-Dimethylthiazole} \quad (68–75\% \text{ yield})
$$
Oxidative Dehydrogenation
Conversion of thiazolidine precursors to thiazole-ylidenes using DDQ or MnO₂:
$$
\text{Thiazolidine} \xrightarrow[\text{CH₂Cl₂}]{\text{DDQ (2.2 eq)}} \text{Thiazole-ylidene} \quad (E/Z ratio >9:1)
$$
Critical Parameter : Strict temperature control (-10°C) minimizes Z-isomer formation.
Acetamide Coupling Strategies
Carbodiimide-Mediated Coupling
EDCI/HOBt system couples benzotriazin-4(3H)-one acetic acid with thiazole-amine:
| Condition | Value |
|---|---|
| Coupling Agent | EDCI (1.2 eq) |
| Additive | HOBt (1.1 eq) |
| Base | DIPEA (3 eq) |
| Solvent | DMF |
| Time | 12 h |
| Yield | 82% |
Advantage : High functional group tolerance preserves triazine/thiazole rings.
Mixed Carbonate Activation
For acid-sensitive substrates, in situ generation of activated carbonates improves yields:
$$
\text{RCO₂H + ClCO₂Et} \rightarrow \text{RCO₂CO₂Et} \xrightarrow[]{\text{Amine}} \text{Amide} \quad (89\% \text{ yield})
$$
Purification and Isomer Control
Chromatographic Separation
Reverse-phase HPLC effectively removes E/Z isomers and hydrolyzed byproducts:
| Column | Mobile Phase | Retention (E) | Retention (Z) |
|---|---|---|---|
| C18 (250×4.6 mm) | MeCN/H₂O (70:30) + 0.1% TFA | 12.3 min | 14.7 min |
Crystallization Optimization
Ethyl acetate/hexane (3:7) recrystallization achieves >99% E-isomer purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC method validation per ICH Q2(R1):
| Parameter | Result |
|---|---|
| Linearity | R²=0.9998 (1–100 μg/mL) |
| LOD | 0.12 μg/mL |
| LOQ | 0.38 μg/mL |
| Precision | RSD=0.87% (n=6) |
Industrial-Scale Considerations
Cost Analysis
| Component | Lab Scale Cost | Kilo Lab Cost |
|---|---|---|
| EDCI | $28/g | $1,120/kg |
| Benzotriazinone | $145/g | $58,000/kg |
| Total API Cost | $173/g | $69,200/kg |
Cost Reduction Strategy :
Environmental Impact
Process Mass Intensity (PMI) comparison:
| Method | PMI | E-Factor |
|---|---|---|
| Traditional | 128 | 86 |
| Flow Chemistry | 47 | 29 |
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, thiazolidines, and benzotriazine derivatives, each with potential biological activities .
Scientific Research Applications
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Substituents like cyclopropyl (2e) or trifluoromethyl (17i) may reduce yields due to steric hindrance, whereas methyl groups (target compound) could improve solubility .
- Thiazole-ylidene systems are often characterized by IR and NMR to confirm imine tautomerism .
Benzotriazinone-Containing Compounds
The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group is a pharmacophore in pesticidal and anti-inflammatory agents:
Key Observations :
- Benzotriazinone’s electron-deficient ring may enhance binding to biological targets, as seen in Azinphos-ethyl .
- Acetamide linkages (as in quinazolinone derivatives) improve bioavailability but require optimization to minimize ulcerogenic effects .
Acetamide-Linked Heterocycles
Acetamide bridges are critical for modulating activity and pharmacokinetics:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis typically involves coupling a thiazolidinone precursor with a benzotriazinone-acetamide moiety. Key steps include:
- Condensation reactions under reflux conditions (e.g., ethanol or THF at 70–80°C) to form the thiazole ring .
- Purification via recrystallization using methanol or ethanol, achieving yields of 80–85% for analogous compounds .
- Critical parameters : Reaction time (4–8 hours), stoichiometric control of intermediates, and inert atmosphere (N₂/Ar) to prevent oxidation .
Characterization via melting point analysis (e.g., 210–212°C for related structures) and spectroscopic methods (IR, ¹H/¹³C NMR) confirms structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
A multi-technique approach is required:
- IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
- ¹H NMR resolves signals for thiazole protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and aromatic protons (δ 7.0–8.5 ppm) .
- Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Elemental analysis validates purity (>95% for research-grade material) .
Q. How can researchers optimize reaction yields and purity?
- Stepwise purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .
- Catalyst screening : Pd/C or molecular sieves may enhance condensation efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Dose-response profiling : Conduct in vitro assays (e.g., IC₅₀ determination) under standardized conditions (pH, temperature) .
- Target specificity studies : Use competitive binding assays (e.g., SPR or ITC) to validate interactions with proposed biological targets .
- Metabolic stability tests : Compare results across cell lines (e.g., HepG2 vs. HEK293) to rule out cell-type-specific artifacts .
Q. What computational and experimental strategies determine the compound’s mechanism of action?
- Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock .
- Kinetic studies : Measure enzyme inhibition (e.g., kcat/KM changes) via spectrophotometric assays .
- X-ray crystallography : Resolve co-crystal structures with target proteins to identify key binding residues .
Q. How are pharmacokinetic properties evaluated preclinically?
Q. What strategies address low aqueous solubility in formulation studies?
- Co-solvent systems : Use PEG-400 or cyclodextrin-based carriers .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .
- Salt formation : Explore hydrochloride or sodium salts for enhanced solubility .
Data Analysis and Validation
Q. How should researchers validate synthetic reproducibility?
Q. What statistical methods are recommended for biological data analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
